

Spectroscopic Analysis of 1-(4-Nitrophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Nitrophenyl)ethanol**

Cat. No.: **B1297073**

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for **1-(4-Nitrophenyl)ethanol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for **1-(4-Nitrophenyl)ethanol** is summarized below, providing key identifiers for the structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.21	d, $J=7.6$ Hz	2H	Ar-H (ortho to NO_2)
7.61	d, $J=8$ Hz	2H	Ar-H (meta to NO_2)
5.62	m	1H	CH-OH
4.61	d, $J=40$ Hz	2H	$\text{CH}_2\text{-NO}_2$
3.62	s	1H	OH

^{13}C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
147.95	C-NO_2
145.31	C-OH
127.01	Ar-C (meta to NO_2)
124.13	Ar-C (ortho to NO_2)
80.67	CH-OH
69.98	CH_3

Infrared (IR) Spectroscopy[1]

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3320	Strong, Broad	O-H stretch (alcohol)
3075	Medium	C-H stretch (aromatic)
2965, 2885	Medium	C-H stretch (aliphatic)
1608	Strong	C=C stretch (aromatic)
1532, 1358	Strong	N-O asymmetric and symmetric stretch (nitro group)
1112	Medium	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity (%)	Assignment
167	~40	[M] ⁺ (Molecular Ion)
152	~100	[M-CH ₃] ⁺
122	~20	[M-NO ₂] ⁺
107	~30	[M-CH ₃ -NO ₂] ⁺
77	~25	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **1-(4-Nitrophenyl)ethanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[\[2\]](#)

Data Acquisition:

- The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- For ^1H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[\[3\]](#)

IR Spectroscopy

Sample Preparation (Thin Film Method):[\[4\]](#)

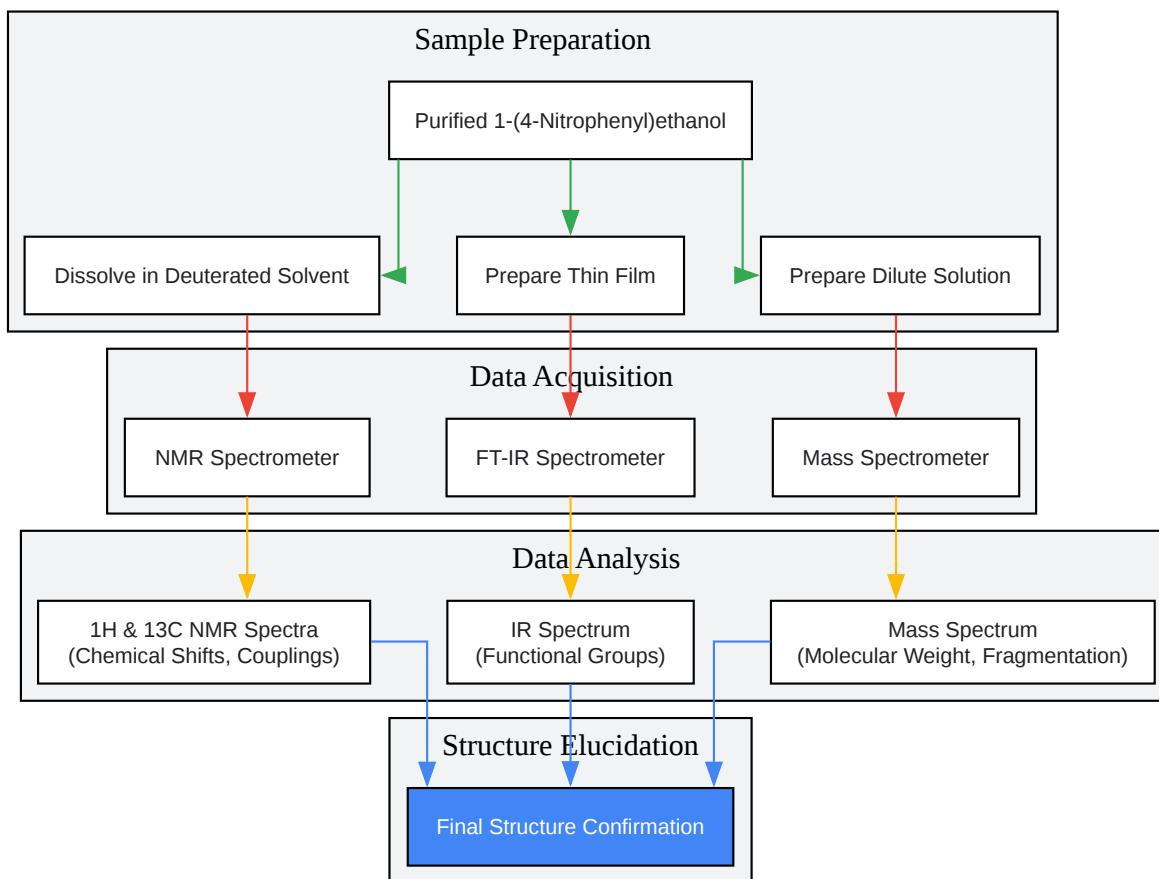
- Dissolve a small amount (a few milligrams) of **1-(4-Nitrophenyl)ethanol** in a volatile solvent like dichloromethane or acetone.[\[4\]](#)
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[4\]](#)

Data Acquisition:

- Place the salt plate in the sample holder of an FT-IR spectrometer.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental absorptions.

Mass Spectrometry

Sample Preparation:


- Prepare a dilute solution of **1-(4-Nitrophenyl)ethanol** in a volatile organic solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.[\[5\]](#)
- Further dilute an aliquot of this solution to a final concentration suitable for the instrument, often in the range of 1-10 µg/mL.[\[5\]](#)
- Ensure the final solution is free of any particulate matter by filtration if necessary.[\[5\]](#)

Data Acquisition:

- The sample is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like GC-MS or LC-MS.
- Electron ionization (EI) is a common method for generating the mass spectrum of small organic molecules.[\[6\]](#)
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-(4-Nitrophenyl)ethanol**, from sample preparation to final structure elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1-(4-Nitrophenyl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org \[rsc.org\]](https://rsc.org)

- 2. web.mit.edu [web.mit.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-Nitrophenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297073#spectroscopic-data-of-1-4-nitrophenyl-ethanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com